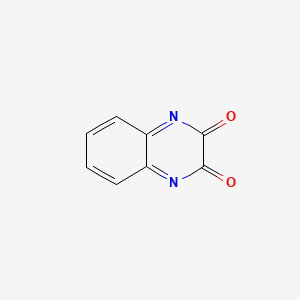

Quinoxalinedione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

63291-47-4 |

|---|---|

Fórmula molecular |

C8H4N2O2 |

Peso molecular |

160.13 g/mol |

Nombre IUPAC |

quinoxaline-2,3-dione |

InChI |

InChI=1S/C8H4N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H |

Clave InChI |

SEPKUNXLGWMPHL-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=O)C(=O)N=C2C=C1 |

SMILES canónico |

C1=CC2=NC(=O)C(=O)N=C2C=C1 |

Origen del producto |

United States |

Foundational & Exploratory

The Dawn of AMPA Receptor Pharmacology: A Technical History of Quinoxalinedione Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of quinoxalinediones as potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represents a watershed moment in neuroscience. These compounds provided the first pharmacological tools to dissect the function of the most abundant excitatory neurotransmitter receptors in the brain, paving the way for a deeper understanding of synaptic transmission, plasticity, and the pathophysiology of numerous neurological disorders. This technical guide delves into the history of this pivotal discovery, presenting the core data, experimental methodologies, and conceptual frameworks that defined this era of neuroscience research.

A Historical Overview: From "Non-NMDA" Receptors to Specific Antagonists

The story of quinoxalinediones is intrinsically linked to the broader history of glutamate (B1630785) receptor pharmacology. For years, the excitatory effects of glutamate were known, but the lack of specific antagonists hampered the classification of its receptors.[1][2] Early research in the 1970s and early 1980s led to the initial classification of ionotropic glutamate receptors into NMDA and "non-NMDA" subtypes, based on their sensitivity to the synthetic agonist N-methyl-D-aspartate.[3] The non-NMDA category, however, remained a heterogeneous group, activated by agonists like quisqualate and kainate.[1]

The breakthrough came in the late 1980s from the laboratory of Tage Honoré at Ferrosan A/S in Denmark. Building upon the chemical scaffold of quinoxaline, his team synthesized a series of derivatives and systematically evaluated their ability to antagonize glutamate receptor subtypes. This effort culminated in the landmark 1988 publication in Science that introduced 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) as potent and competitive antagonists of what they termed the "quisqualate receptor," which would later become widely known as the AMPA receptor.[4] This discovery provided neuroscientists with the first truly selective tools to isolate and study AMPA receptor-mediated processes, revolutionizing the field.[4][5]

Quantitative Pharmacology of Early Quinoxalinediones

The initial characterization of CNQX and DNQX involved a battery of in vitro and in vivo experiments to determine their potency and selectivity. The following table summarizes key quantitative data from early studies.

| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | IC50 (µM) | Ki (µM) | Reference(s) |

| CNQX | AMPA | Radioligand Binding | Rat Cortical Membranes | [³H]AMPA | 0.3 | - | [4][6] |

| Kainate | Radioligand Binding | Rat Cortical Membranes | [³H]Kainate | 1.5 | - | [4][6] | |

| NMDA (Glycine Site) | Radioligand Binding | Rat Cortical Membranes | [³H]Glycine | 25 | - | [4] | |

| DNQX | AMPA | Electrophysiology | Rat Hippocampal Neurons | - | ~0.5 | - | [7] |

| Kainate | Electrophysiology | Rat Hippocampal Neurons | - | ~0.1 | - | [7] | |

| NMDA | Electrophysiology | Rat Hippocampal Neurons | - | ~40 | - | [7] |

Key Experimental Protocols

The discovery and characterization of quinoxalinediones relied on a combination of established and evolving experimental techniques. The following are detailed methodologies for the key experiments cited in early publications.

Competitive Radioligand Binding Assay

This technique was crucial for determining the binding affinity of the newly synthesized quinoxalinediones for different glutamate receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., CNQX) for the AMPA receptor by measuring its ability to displace a radiolabeled ligand ([³H]AMPA) from its binding site.

Materials:

-

Tissue Preparation: Whole rat brains.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]AMPA (specific activity ~50-60 Ci/mmol).

-

Test Compounds: CNQX, DNQX, and other unlabeled ligands.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Whatman GF/B glass fiber filters.

-

Scintillation Counter: Beckman LS 6500 or equivalent.

Protocol:

-

Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the cerebral cortices.

-

Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.[8]

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[8]

-

Resuspend the pellet in fresh buffer and centrifuge again. Repeat this wash step three times.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of radioligand ([³H]AMPA) at a final concentration of ~5 nM.

-

50 µL of various concentrations of the unlabeled test compound (e.g., CNQX) or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

-

400 µL of the membrane preparation.

-

-

Incubate the tubes at 2-4°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allowed for the functional characterization of the antagonistic effects of quinoxalinediones on native AMPA receptors in neurons.

Objective: To measure the effect of CNQX on AMPA- and kainate-evoked currents in cultured neurons.

Materials:

-

Cell Culture: Primary hippocampal or cortical neurons from embryonic rats.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

-

Agonists: AMPA, Kainate.

-

Antagonist: CNQX.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier (e.g., Axopatch 200B), data acquisition system.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

Protocol:

-

Cell Preparation:

-

Plate dissociated hippocampal or cortical neurons on poly-L-lysine-coated glass coverslips and culture for 7-14 days.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

-

Recording:

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[9]

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply agonists (e.g., 10 µM AMPA or 100 µM kainate) to the neuron using a rapid application system and record the inward current.

-

After establishing a stable baseline response, co-apply the agonist with various concentrations of CNQX and record the inhibited current.

-

Wash out the antagonist and ensure the agonist response returns to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

-

In Vivo Anticonvulsant Testing

Early in vivo studies were critical to demonstrate the therapeutic potential of quinoxalinediones.

Objective: To assess the ability of CNQX to protect against seizures induced by a chemoconvulsant in mice.

Materials:

-

Animals: Adult male mice (e.g., Swiss Webster).

-

Chemoconvulsant: Kainic acid or pentylenetetrazol (PTZ).

-

Test Compound: CNQX dissolved in a suitable vehicle.

-

Observation Chambers: Clear Plexiglas chambers for observing seizure activity.

Protocol:

-

Drug Administration:

-

Administer CNQX or vehicle to groups of mice via intraperitoneal (i.p.) injection at various doses.

-

Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

-

-

Seizure Induction:

-

Administer a dose of the chemoconvulsant (e.g., a dose of kainic acid known to induce seizures in a high percentage of animals) via i.p. injection.

-

-

Observation and Scoring:

-

Immediately place the mice in individual observation chambers.

-

Observe the animals for a set period (e.g., 30-60 minutes) for the onset and severity of seizures.

-

Score the seizure activity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the number of animals exhibiting seizures in each group.

-

-

Data Analysis:

-

Compare the seizure scores, latency to seizure onset, and the percentage of animals protected from seizures between the vehicle- and CNQX-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the anticonvulsant effect.

-

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Glutamate Signaling and this compound Antagonism.

Caption: Experimental Workflow for this compound Antagonist Development.

Conclusion

The discovery of quinoxalinediones as AMPA receptor antagonists was a seminal event in modern neuroscience. It not only provided the tools to unravel the complexities of glutamatergic neurotransmission but also laid the groundwork for the development of new therapeutic strategies for a host of neurological and psychiatric disorders. The meticulous application of radioligand binding assays, electrophysiology, and in vivo models, as detailed in this guide, exemplifies the rigorous scientific approach that led to this breakthrough. The legacy of CNQX and its analogs continues to influence drug discovery and our fundamental understanding of brain function.

References

- 1. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. youtube.com [youtube.com]

- 4. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DNQX - Wikipedia [en.wikipedia.org]

- 8. brieflands.com [brieflands.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Quinoxalinedione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of quinoxalinedione compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. Renowned for their diverse biological activities, particularly as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a thorough understanding of their physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document details key properties, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties of this compound Compounds

The therapeutic efficacy and pharmacokinetic profile of this compound derivatives are intrinsically linked to their physicochemical properties. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this class of compounds include lipophilicity (logP), acid dissociation constant (pKa), aqueous solubility, melting point, and crystal structure.

Data Summary

The following tables summarize the available quantitative data for a selection of this compound derivatives. It is important to note that these values can be influenced by the specific experimental conditions under which they were determined.

Table 1: Lipophilicity (logP) and Acid Dissociation Constant (pKa) of Selected this compound Derivatives

| Compound | Structure | logP | pKa | Reference |

| Quinoxaline-2,3-dione | C₈H₆N₂O₂ | 0.2 (calculated) | Not widely reported | [1] |

| 6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX) | C₁₀H₆N₄O₆S | - | - | [2] |

| ZK200775 | - | - | - | [2] |

| PNQX | - | - | - | |

| YM90K | - | - | - | [3] |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | - | - | - | [4] |

Table 2: Melting Point and Aqueous Solubility of Selected this compound Derivatives

| Compound | Melting Point (°C) | Aqueous Solubility | Reference |

| Quinoxaline-2,3-dione | >300 | Soluble in polar organic solvents | [5][6] |

| 6,7-dichloroquinoxaline-2,3-dione | >300 | - | [7] |

| 6,7-dimethylquinoxaline-2,3-dione | >300 | - | [7] |

| NBQX disodium (B8443419) salt | - | Readily water-soluble | [2] |

| ZK200775 | - | 25 mg/mL (at physiological pH) | [2] |

Table 3: Crystallographic Data of Selected Quinoxaline (B1680401) Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-Chloroquinoxaline | Monoclinic | P2₁/c | a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Å, β = 104.980(5)° | [8] |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Å, β = 104.980(5)° | |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁/c | a = 11.7649(4) Å, b = 5.3386(2) Å, c = 24.3536(8) Å, β = 93.361(1)° | [9] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial for drug discovery and development. This section outlines the detailed methodologies for key experiments cited in the characterization of this compound compounds.

Synthesis of the this compound Core

A common and straightforward method for synthesizing the fundamental quinoxaline-2,3-dione scaffold is through the condensation of an o-phenylenediamine (B120857) with oxalic acid.[2]

Workflow for the Synthesis of Quinoxaline-2,3-dione:

References

- 1. ijpda.org [ijpda.org]

- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical methods in heterocyclic chemistry. Volumes 1 and 2 (Katritzky, A. R., ed.) | Semantic Scholar [semanticscholar.org]

- 4. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Core Mechanism of Quinoxalinedione Action on Glutamate Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of quinoxalinediones, a pivotal class of antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). Understanding their interaction with AMPA, Kainate, and NMDA receptors is crucial for neuroscience research and the development of novel therapeutics for neurological disorders.

Executive Summary

Quinoxalinediones are synthetic compounds that primarily act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of glutamate receptors.[1][2][3] By binding to the same site as the endogenous agonist glutamate, they prevent receptor activation and subsequent ion channel opening, thereby inhibiting excitatory neurotransmission. While their primary action is on non-NMDA receptors, certain quinoxalinediones also exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, typically as non-competitive antagonists at the glycine (B1666218) co-agonist site.[4] Newer generations of these compounds have been developed with enhanced selectivity for specific kainate receptor subunits, offering more precise tools for research and potential therapeutic intervention.[5][6]

Mechanism of Action at the Molecular Level

The antagonistic action of quinoxalinediones is a result of their direct competition with glutamate for the agonist binding site within the ligand-binding domain (LBD) of AMPA and kainate receptors. The LBD is a bilobed, clamshell-like structure, and agonist binding normally induces a conformational change that leads to the opening of the receptor's ion channel.

Quinoxalinediones, upon binding, stabilize an open conformation of the LBD, preventing the "clamshell" from closing and thereby inhibiting channel gating.[5] The crystal structure of the GluA2 AMPA receptor LBD in complex with the quinoxalinedione antagonist DNQX (PDB ID: 4L17) reveals the precise molecular interactions that underpin this competitive antagonism.[7]

At the NMDA receptor, the mechanism is different. Some quinoxalinediones, such as CNQX and DNQX, can act as antagonists at the strychnine-insensitive glycine binding site.[4] This interaction is considered non-competitive with respect to glutamate, as they bind to a distinct regulatory site required for receptor activation.

Quantitative Data: Binding Affinities and Potencies

The affinity and selectivity of quinoxalinediones for different glutamate receptor subtypes have been extensively characterized using radioligand binding assays and electrophysiological techniques. The following tables summarize key quantitative data for prominent this compound derivatives.

Table 1: Binding Affinities (Ki, µM) of Quinoxalinediones at AMPA and Kainate Receptors

| Compound | AMPA ([³H]AMPA) | Kainate ([³H]Kainate) | Reference |

| CNQX | 0.27 | 0.53 | [8] |

| DNQX | 0.53 | 0.35 | [8] |

| NBQX | 0.078 | 0.87 | [8] |

Table 2: Inhibitory Constants (IC50/Ki, µM) at Different Glutamate Receptor Subtypes

| Compound | AMPA (rat cortex) | Kainate (rat cortex) | NMDA (glycine site) | Reference |

| CNQX | 0.3 | 1.5 | 5.7 | [9] |

| DNQX | ~0.3 | ~0.3 | Micromolar affinity | [4] |

| NBQX | 0.15 | 4.8 | >100 | [10] |

Table 3: Selectivity of Newer Quinoxalinediones for Kainate Receptor Subtypes

| Compound | GluK1 (Ki, µM) | GluK3 (Ki, µM) | Reference |

| Compound 22 | >30-fold preference for GluK3 | 2.91 | [5] |

| Compound 37 | 8-fold preference for GluK3 | 0.142 | [5] |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test this compound for the AMPA receptor using [³H]-CNQX as the radioligand.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous glutamate.

-

Incubation: In a final volume of 1 ml, incubate the membrane preparation with a fixed concentration of [³H]-CNQX (e.g., 5 nM) and a range of concentrations of the unlabeled this compound test compound.[11][12] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings to assess the functional antagonism of quinoxalinediones on AMPA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing the desired AMPA receptor subunits.

-

Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators. Use borosilicate glass pipettes filled with an appropriate internal solution.

-

Whole-Cell Configuration: Approach a target cell with the patch pipette and apply gentle suction to form a gigaohm seal. Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell recording configuration.

-

Data Acquisition: Clamp the cell at a holding potential of -60 mV. Evoke AMPA receptor-mediated currents by applying a brief pulse of an agonist like glutamate or AMPA.

-

Antagonist Application: After establishing a stable baseline of evoked currents, perfuse the bath with a solution containing the this compound antagonist at a known concentration.

-

Data Analysis: Measure the peak amplitude of the evoked currents before and after the application of the antagonist. Calculate the percentage of inhibition. To determine the IC50, apply a range of antagonist concentrations and plot the percentage of inhibition against the antagonist concentration.

Downstream Signaling Consequences

By blocking the influx of cations (primarily Na+ and Ca2+) through AMPA and kainate receptors, quinoxalinediones effectively inhibit the depolarization of the postsynaptic membrane. This primary action prevents the initiation of action potentials and the propagation of excitatory signals.

The blockade of Ca2+ influx through Ca2+-permeable AMPA and kainate receptors has further downstream consequences. It can prevent the activation of various Ca2+-dependent signaling cascades, including those involving protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). These pathways are critically involved in synaptic plasticity, such as long-term potentiation (LTP). Consequently, quinoxalinediones are potent inhibitors of LTP induction.

Conclusion

Quinoxalinediones represent a well-characterized and versatile class of glutamate receptor antagonists. Their primary mechanism of competitive antagonism at AMPA and kainate receptors has made them indispensable tools in neuroscience research for dissecting the roles of these receptors in synaptic transmission and plasticity. Furthermore, the development of subtype-selective quinoxalinediones continues to provide more refined pharmacological probes. A thorough understanding of their mechanism of action, as detailed in this guide, is essential for their effective use in both basic research and drug discovery programs targeting neurological and psychiatric disorders.

References

- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure-Affinity Relationships, and in Vitro Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the this compound Scaffold in the Construction of New Ligands for the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [3H]CNQX and NMDA-sensitive [3H]glutamate binding sites and AMPA receptor subunit RNA transcripts in the striatum of normal and weaver mutant mice and effects of ventral mesencephalic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and regulation of a high affinity [3H]CNQX labelled AMPA receptor in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Quinoxalinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinedione scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Derivatives of this heterocyclic system have garnered significant attention for their therapeutic potential, particularly as anticancer agents and modulators of excitatory amino acid receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of this important class of molecules.

Data Presentation: Quantitative Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the quantitative data from various studies, providing insights into the SAR of these compounds as both anticancer agents and AMPA receptor antagonists.

Anticancer Activity of this compound Derivatives

The cytotoxicity of this compound derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | MCF-7 (Breast) | [1] | ||||

| 1a | H | H | H | MCF-7 | >100 | [1] |

| 1b | OCH3 | H | H | MCF-7 | 2.61 | [1] |

| 1c | Cl | H | H | MCF-7 | >100 | [1] |

| Series 2 | HCT116 (Colon) | |||||

| 2a | H | H | H | HCT116 | 4.4 | [2] |

| 2b | CH3 | H | H | HCT116 | >10 | [2] |

| 2c | OCH3 | H | H | HCT116 | >10 | [2] |

| Series 3 | Various | [3] | ||||

| 3a | H | H | H | A549 (Lung) | >50 | [3] |

| 3b | H | 2-pyridinyl | H | A549 (Lung) | 11.98 | [3] |

| 3c | H | 4-pyridinyl | H | A549 (Lung) | 9.32 | [3] |

SAR Summary for Anticancer Activity:

-

Substitution on the Benzene (B151609) Ring: Electron-donating groups, such as methoxy (B1213986) (OCH3), at the R1 position can significantly enhance anticancer activity, as seen in compound 1b[1]. Conversely, electron-withdrawing groups like chlorine (Cl) at the same position may decrease activity[1].

-

Substitution at the 2 and 3 Positions: The nature of the substituents at these positions is critical. The introduction of aryl or heteroaryl groups, such as a pyridinyl ring, can confer potent cytotoxic activity[3].

-

Linker Groups: The type of linker connecting substituents to the quinoxaline (B1680401) core can influence potency. For instance, an NH-CO linker has been shown to increase anticancer effects in some derivatives.

AMPA Receptor Antagonism of this compound Derivatives

This compound derivatives are well-known antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. Their inhibitory activity is typically quantified by their binding affinity (Ki) or functional antagonism (IC50).

| Compound ID | R1 | R2 | Receptor/Assay | Ki (µM) or IC50 (µM) | Reference |

| Series 4 | AMPA Receptor Binding | [4][5] | |||

| PNQX | - | - | AMPA | 0.063 | [4][5] |

| Analogue 9 | Sarcosine (B1681465) derivative | - | AMPA | 0.14 | [4][5] |

| Series 5 | AMPA Receptor Binding | [6] | |||

| CNQX | 6-cyano, 7-nitro | - | AMPA | - | [6] |

| DNQX | 6,7-dinitro | - | AMPA | - | [6] |

| FCQX | 6-fluoro, 7-cyano | - | AMPA | 1.4 - 5 | [6] |

| FNQX | 6-fluoro, 7-nitro | - | AMPA | 1.4 - 5 | [6] |

SAR Summary for AMPA Receptor Antagonism:

-

Electron-Withdrawing Groups: The presence of two electron-withdrawing groups on the benzene moiety, such as in CNQX and DNQX, leads to high-affinity AMPA receptor antagonists[6].

-

Substituent Combinations: Derivatives with a combination of fluoro and cyano or fluoro and nitro groups (FCQX and FNQX) exhibit a tenfold lower affinity compared to those with two strongly electron-withdrawing groups[6].

-

Improving Physicochemical Properties: Modifications, such as the introduction of a sarcosine moiety in analogue 9, can retain potent AMPA receptor affinity while improving aqueous solubility compared to the parent compound PNQX[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the study of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

-

Protocol 2: In Vitro AMPA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for the AMPA receptor.

Materials:

-

Rat cortical tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]AMPA (radioligand)

-

L-Glutamate (for non-specific binding)

-

This compound derivatives (unlabeled competing ligands)

-

Potassium thiocyanate (B1210189) (KSCN)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation three more times to remove endogenous glutamate.

-

Resuspend the final pellet in a small volume of buffer and determine the protein concentration.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with Tris-HCl buffer.

-

Resuspend the membranes in Tris-HCl buffer containing 100 mM KSCN.

-

Set up assay tubes in triplicate with a final volume of 500 µL.

-

Total Binding: Add 5-10 nM [³H]AMPA and buffer.

-

Non-specific Binding: Add 5-10 nM [³H]AMPA and a high concentration of L-Glutamate (e.g., 1 mM).

-

Displacement: Add 5-10 nM [³H]AMPA and varying concentrations of the this compound derivative.

-

Add the membrane preparation (50-100 µg of protein) to each tube.

-

Incubate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the this compound derivative to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate key concepts related to the structure-activity relationship of this compound derivatives.

In Vitro Anticancer Assay Workflow

Caption: Workflow for in vitro anticancer activity screening.

AMPA Receptor Binding Assay Workflow

Caption: Workflow for AMPA receptor radioligand binding assay.

Inhibition of STAT3 Signaling by this compound Derivatives

Caption: Inhibition of the JAK/STAT3 signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives | Scilit [scilit.com]

- 6. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxalinedione: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinedione core, a heterocyclic scaffold consisting of a benzene (B151609) ring fused to a pyrazine-2,3-dione ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, and mechanisms of action. The content herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the structure-activity relationships, experimental evaluation, and therapeutic applications of this remarkable chemical entity.

Synthesis of the this compound Scaffold

The fundamental approach to synthesizing the this compound core involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with an oxalic acid derivative. This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalinediones.

General Experimental Protocol: One-Pot Synthesis of 1,4-Dihydro-quinoxaline-2,3-dione

This protocol describes a common and efficient method for the synthesis of the basic this compound scaffold.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4M Hydrochloric acid or Ethanol (B145695)

-

Deionized water

-

Reflux condenser and heating mantle

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

In a round-bottom flask, dissolve the substituted o-phenylenediamine in an appropriate solvent (e.g., 4M hydrochloric acid or ethanol).

-

Add an equimolar amount of oxalic acid dihydrate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the this compound derivative will form.

-

Collect the solid product by filtration and wash it several times with cold deionized water and then with a cold organic solvent like ethanol or diethyl ether to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound derivative.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, establishing them as a versatile scaffold for drug development. Their therapeutic potential spans across several key areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, operating through multiple mechanisms of action.

Mechanisms of Anticancer Activity:

-

Topoisomerase II Inhibition: Certain this compound derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. By stabilizing the DNA-topoisomerase II complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound-based compounds have been developed as potent VEGFR-2 inhibitors, thereby disrupting the tumor blood supply.

-

Induction of Apoptosis: Many this compound derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

-

Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing arrest at specific phases (e.g., G2/M phase), which prevents cancer cell proliferation.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 |

| Quinoxaline-based | Compound III | Prostate (PC-3) | MTT | 4.11 |

| Imidazo[1,2-a]quinoxaline | Derivative | HCT116 | MTT | - |

| Quinoxaline-bisarylurea | Derivative | - | - | - |

| (Quinoxalin-2-yl)benzene sulphonamide | Derivative 1 | HepG2 | MTT | - |

| Triazolo[4,3-a]quinoxaline-based | Compound 14a | - | VEGFR-2 Inhibition | 0.0032 |

| Triazolo[4,3-a]quinoxaline-based | Compound 14c | - | VEGFR-2 Inhibition | 0.0048 |

| Triazolo[4,3-a]quinoxaline-based | Compound 15d | - | VEGFR-2 Inhibition | 0.0054 |

| Quinoxaline-based | Compound III | - | Topoisomerase II Inhibition | 21.98 |

| Quinoxaline-based | Compound IV | - | Topoisomerase II Inhibition | 7.529 |

Note: Some IC50 values were not available in the reviewed search results and are indicated with a dash.

Neuroprotective Activity

Quinoxalinediones are well-known for their activity as antagonists of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Overactivation of these receptors leads to excitotoxicity, a key pathological process in various neurodegenerative disorders.

Mechanism of Neuroprotective Activity:

-

AMPA/Kainate Receptor Antagonism: By competitively binding to the glutamate binding site on AMPA and kainate receptors, quinoxalinediones block the influx of cations (primarily Na⁺ and Ca²⁺) into neurons. This prevents excessive neuronal depolarization and subsequent cell death associated with conditions like ischemic stroke, epilepsy, and Alzheimer's disease.

Quantitative Data: AMPA/GlyN Receptor Antagonist Activity

The table below presents the in vitro binding affinities of notable this compound derivatives.

| Compound | Receptor | IC50 (µM) |

| PNQX | AMPA | 0.063 |

| PNQX | GlyN | 0.37 |

| Sarcosine analogue 9 | AMPA | 0.14 |

| Sarcosine analogue 9 | GlyN | 0.47 |

Other Biological Activities

Beyond their anticancer and neuroprotective effects, quinoxaline (B1680401) derivatives have demonstrated a range of other important biological activities, including:

-

Antimicrobial Activity

-

Antiviral Activity

-

Anti-inflammatory Activity

-

Antimalarial Activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the test compound.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash the cells.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

This protocol analyzes the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Flow Cytometry Analysis: Analyze the stained cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Anticancer Efficacy

Ehrlich Solid Tumor Model

This model is used to evaluate the in vivo anticancer efficacy of a compound.

Procedure:

-

Cell Implantation: Inject Ehrlich ascites carcinoma (EAC) cells subcutaneously into the thigh of mice.

-

Treatment: Once tumors are palpable, administer the this compound derivative, a positive control (e.g., Doxorubicin), or saline (control) intraperitoneally for a specified period.

-

Efficacy Assessment: Measure tumor volume regularly. At the end of the study, excise and weigh the tumors. Calculate the percentage of tumor growth inhibition.

Neuroprotective Activity

AMPA Receptor Binding Assay

This assay determines the binding affinity of a compound to the AMPA receptor.

Materials:

-

Rat cortical membrane preparation

-

[3H]AMPA (radioligand)

-

Test compound

-

Binding buffer

-

Filtration apparatus and scintillation counter

Procedure:

-

Incubate the rat cortical membranes with [3H]AMPA and varying concentrations of the test compound.

-

Terminate the reaction by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoxalinediones are a result of their interaction with various key signaling pathways. The following diagrams illustrate some of the important pathways modulated by this scaffold.

The Quinoxaline-2,3-dione Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3-dione motif, a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazine (B50134) ring system, stands as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic accessibility have propelled the development of a multitude of derivatives endowed with a remarkable spectrum of biological activities. This technical guide delves into the significant pharmacological properties of the quinoxaline-2,3-dione core, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to empower further research and drug development endeavors.

Neuroprotective and Anticonvulsant Activity: Modulating Excitatory Neurotransmission

A primary and extensively studied biological role of quinoxaline-2,3-dione derivatives is their potent antagonism of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] Overstimulation of these receptors by the excitatory neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key pathological process in epilepsy, ischemia, and various neurodegenerative diseases.[1] By competitively blocking these receptors, quinoxaline-2,3-dione derivatives can prevent excessive neuronal excitation, thereby exhibiting significant neuroprotective and anticonvulsant effects.[1][2]

Quantitative Data: Glutamate Receptor Antagonism

| Compound | Target Receptor(s) | IC50 (µM) | Reference |

| PNQX | AMPA | 0.063 | [3][4][5] |

| PNQX | Glycine site of NMDA (GlyN) | 0.37 | [3][4][5] |

| Sarcosine analogue 9 | AMPA | 0.14 | [4] |

| Sarcosine analogue 9 | Glycine site of NMDA (GlyN) | 0.47 | [4] |

| DNQX | AMPA/Kainate | Not specified | [6] |

Signaling Pathway: Glutamate Receptor Antagonism

Caption: Antagonism of AMPA/NMDA receptors by quinoxaline-2,3-diones.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Quinoxaline (B1680401) derivatives, including the 2,3-dione subset, have emerged as promising candidates for anticancer drug development.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] Some derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis.[1] Other proposed mechanisms include the induction of apoptosis (programmed cell death), interference with microtubule formation, and inhibition of enzymes like topoisomerase II, which is essential for DNA replication.[1][9]

Quantitative Data: Anticancer Cytotoxicity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [9] |

| Compound III | PC-3 (Prostate) | 4.11 | [9] |

| GK13 (TGase 2 inhibitor) | In vitro enzyme assay | 16.4 | [10] |

| Compound 4 | Various | Dual anticancer/antimicrobial agent | [11] |

| Compound 9d | Various | Dual anticancer/antimicrobial agent | [11] |

| Compound 12 | Various | Dual anticancer/antimicrobial agent | [11] |

| Compound VIIIc | HCT116 (Colon) | Not specified, but potent | [12] |

Signaling Pathway: Inhibition of Topoisomerase II and Apoptosis Induction

Caption: Anticancer mechanism via Topo II inhibition and apoptosis induction.

Antimicrobial and Anti-inflammatory Activities

The versatile quinoxaline-2,3-dione scaffold also serves as a foundation for the development of potent antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of quinoxaline-2,3-dione have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15][16] The ease of introducing diverse functional groups onto the quinoxaline core allows for the modulation of antimicrobial potency and spectrum, making these compounds promising leads in the fight against antimicrobial resistance.[1]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Compound 2a | Staphylococcus aureus (Gram-positive) | 1.25 | [13] |

| Compound 2a | Salmonella typhi (Gram-negative) | 2.5 | [13] |

| Compound 3b | Salmonella typhi (Gram-negative) | 2.5 | [13] |

| Compound 6b | Salmonella typhi (Gram-negative) | 2.5 | [13] |

Anti-inflammatory Activity

Several novel series of quinoxaline-2,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties.[17][18][19] These compounds have shown significant activity in preclinical models, such as the carrageenan-induced paw edema model in rats.[17][18] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound Series | Model | Dosage | Effect | Reference |

| Thiazolidinone derivatives (T1-T5) | Carrageenan-induced paw edema in rats | 200 and 400 mg/kg b.w., p.o. | Methoxy, chloro, and bromo substitutions showed significant activity. | [17] |

| Thiadiazole derivatives (3a-3e) | Carrageenan-induced paw edema in rats | 200 and 400 mg/kg b.w., p.o. | Compounds 3a and 3b exhibited good anti-inflammatory activity. | [18] |

Experimental Protocols

Synthesis of the Quinoxaline-2,3-dione Core

A common and efficient method for the synthesis of the 1,4-dihydro-quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine (B120857) with oxalic acid.[20][21][22]

Materials:

-

o-phenylenediamine

-

Oxalic acid dihydrate

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of oxalic acid dihydrate in water is heated in a round-bottom flask.[22]

-

Concentrated hydrochloric acid is added to the hot solution.[22]

-

o-phenylenediamine is slowly added to the reaction mixture.[22]

-

The mixture is heated under reflux for a specified period (e.g., 20 minutes to 2 hours).[22]

-

The reaction mixture is then cooled, often with the addition of ice, to induce precipitation of the product.[22]

-

The solid product is collected by filtration and washed with water.[22]

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the 1,4-dihydro-quinoxaline-2,3-dione.[22]

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and often higher-yielding alternative to conventional heating. The reactants, o-phenylenediamine and oxalic acid dihydrate, can be mixed in a microwave synthesis vial, sometimes with a minimal amount of a high-boiling solvent like DMF or DMSO, and irradiated for 2-5 minutes.[21]

Experimental Workflow: Synthesis of Quinoxaline-2,3-dione

Caption: General workflow for the synthesis of the quinoxaline-2,3-dione core.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.[18]

Animals:

-

Wistar rats or a similar rodent model.

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compounds (quinoxaline-2,3-dione derivatives)

-

Standard drug (e.g., Diclofenac sodium)

-

Plethysmograph

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds are administered orally (p.o.) at specific doses (e.g., 200 and 400 mg/kg body weight) 30 minutes before the carrageenan injection. The standard drug is administered intraperitoneally (i.p.).[18]

-

0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.[18]

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 30, 60, 120, and 180 minutes) using a plethysmograph.[18]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The quinoxaline-2,3-dione core represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a broad array of biological activities, including neuroprotection, anticancer cytotoxicity, and antimicrobial and anti-inflammatory effects. The synthetic tractability of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The data and protocols presented in this guide underscore the immense potential of quinoxaline-2,3-dione derivatives as lead compounds for the development of novel therapeutics to address a wide range of diseases. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revues.imist.ma [revues.imist.ma]

- 14. Synthesis and antimicrobial activity of some quinoxaline derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 18. pharmacyjournal.in [pharmacyjournal.in]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Tautomerism in Quinoxaline-2,3-dione: A Deep Dive into Structure and Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3-dione scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. A key, yet often nuanced, aspect of its chemical behavior is tautomerism, which can profoundly influence its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric forms of quinoxaline-2,3-dione, the experimental and computational methods used to study this phenomenon, and its critical impact on the pharmacological activity of its derivatives, particularly as antagonists of ionotropic glutamate (B1630785) receptors.

The Tautomeric Landscape of Quinoxaline-2,3-dione

Quinoxaline-2,3(1H,4H)-dione can exist in several tautomeric forms, primarily through lactam-lactim and keto-enol tautomerism. The principal tautomers are the diketo (amide) form and the mono-enol (amide-imidol) and di-enol (di-imidol) forms.

-

Diketone (Amide) Tautomer: This form, quinoxaline-2,3(1H,4H)-dione, is characterized by two amide functionalities within the pyrazine (B50134) ring. Spectroscopic evidence, including 1H, 13C, and 15N NMR studies of quinoxaline (B1680401) derivatives, suggests that this is the predominant and most stable tautomer in both solution and the solid state.

-

Enol (Imidol) Tautomers: These forms arise from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen. This can occur for one or both amide groups, leading to the 2-hydroxy-3(4H)-quinoxalinone (mono-enol) and 2,3-dihydroxyquinoxaline (B1670375) (di-enol) tautomers. While generally less stable, the enol forms can play a crucial role in the reactivity and biological activity of these compounds.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the benzene (B151609) ring.

dot

Caption: Tautomeric forms of quinoxaline-2,3-dione.

Impact on Biological Activity: A Focus on Glutamate Receptors

Quinoxalinedione derivatives are renowned for their potent antagonist activity at ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. The specific tautomeric form of the this compound core is critical for its binding affinity and selectivity.

The amide protons in the diketone form are crucial for forming hydrogen bonds with amino acid residues in the ligand-binding domains of these receptors. Structure-activity relationship (SAR) studies have consistently shown that substitution of these protons, which would favor the enol form, often leads to a significant decrease in antagonist potency. This suggests that the diketone tautomer is the primary bioactive conformation for antagonism at these receptors.

Antagonism of AMPA Receptors

Quinoxalinediones act as competitive antagonists at AMPA receptors, blocking the binding of the endogenous agonist glutamate. This action inhibits the influx of sodium and calcium ions, thereby reducing excitatory neurotransmission. Overstimulation of AMPA receptors is implicated in excitotoxic neuronal damage in various neurological disorders, making this compound-based antagonists promising therapeutic agents.

Antagonism of NMDA Receptors

While many quinoxalinediones are potent AMPA receptor antagonists, some derivatives also exhibit significant activity at the glycine-binding site of the NMDA receptor.[1] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Quinoxalinediones can act as competitive antagonists at this glycine site, preventing channel opening and the subsequent influx of calcium.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activity of representative this compound derivatives as AMPA and NMDA receptor antagonists.

Table 1: Antagonist Activity of this compound Derivatives at AMPA Receptors

| Compound | Substituents | IC50 (µM) | Ki (µM) | Receptor Source | Reference |

| CNQX | 6-cyano, 7-nitro | - | 0.3 (quisqualate), 1.5 (kainate) | Rat cortical neurons | [2] |

| DNQX | 6,7-dinitro | - | 0.37 (vs [3H]AMPA) | Rat cortical membranes | [3] |

| NBQX | 6-nitro, 7-sulfamoyl | - | 0.15 (vs [3H]AMPA) | Rat cortical membranes | [4] |

| YM90K | 6-(1H-imidazol-1-yl), 7-nitro | - | 0.084 | Rat brain |

Table 2: Antagonist Activity of this compound Derivatives at the NMDA Receptor Glycine Site

| Compound | Substituents | IC50 (µM) | Ki (µM) | Receptor Source | Reference |

| L-701,324 | 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolone | 0.0028 | - | Rat brain | |

| ACEA-1021 | 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione | - | 0.006-0.008 | Rat brain poly(A)+ RNA expressed in Xenopus oocytes | |

| CNQX | 6-cyano, 7-nitro | 96 | - | Cultured rat hippocampal neurons | [2] |

Experimental Protocols

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study tautomeric equilibria in solution.

-

Objective: To determine the predominant tautomeric form of a this compound derivative in a given solvent.

-

Methodology:

-

Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H, 13C, and 15N NMR spectra.

-

1H NMR: The presence of signals corresponding to N-H protons (typically in the range of 10-12 ppm) is indicative of the amide tautomer. The absence of these signals and the appearance of O-H signals would suggest the presence of enol forms.

-

13C NMR: The chemical shifts of the carbonyl carbons (C2 and C3) are sensitive to the tautomeric state. In the diketo form, these typically appear in the range of 155-165 ppm. A shift to a more shielded value would be expected for the enol form.

-

15N NMR: The chemical shift of the nitrogen atoms provides direct information about their hybridization and protonation state, allowing for clear differentiation between amide and imidol nitrogens.

-

The relative integrals of the signals corresponding to the different tautomers can be used to determine their equilibrium ratio.

-

dot

Caption: Workflow for NMR analysis of tautomerism.

Biological Activity Assays

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the AMPA or NMDA receptor.

-

Methodology for [3H]AMPA Binding: [3][4]

-

Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex by homogenization and centrifugation.

-

Assay Buffer: Typically Tris-HCl buffer with additives like KSCN to increase specific binding.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled this compound derivative.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

-

dot

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.[2][5]

-

Objective: To characterize the functional antagonism of a this compound derivative on AMPA or NMDA receptor-mediated currents.

-

Methodology:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or acutely isolated brain slices.

-

Recording: Establish a whole-cell patch-clamp recording from a single neuron.

-

Agonist Application: Apply a brief pulse of an agonist (e.g., glutamate or AMPA) to evoke an inward current mediated by the target receptors.

-

Antagonist Application: Perfuse the this compound derivative at various concentrations and measure the reduction in the agonist-evoked current.

-

Data Analysis: Construct a dose-response curve to determine the IC50 of the antagonist. The nature of the antagonism (competitive vs. non-competitive) can also be determined by analyzing the effect of the antagonist on the agonist dose-response curve.

-

Signaling Pathways

The antagonist activity of quinoxalinediones at AMPA and NMDA receptors interrupts critical downstream signaling cascades.

AMPA Receptor Signaling

Activation of AMPA receptors leads to the influx of Na+ and, for Ca2+-permeable AMPA receptors, Ca2+. This depolarization is the primary component of fast excitatory postsynaptic potentials (EPSPs). The subsequent signaling is complex and can involve the activation of various kinases and phosphatases that regulate receptor trafficking and synaptic plasticity.

dot

Caption: Simplified AMPA receptor signaling pathway.

NMDA Receptor Signaling

NMDA receptor activation is a key event in synaptic plasticity and excitotoxicity. It requires both glutamate binding and membrane depolarization to relieve a magnesium block. The subsequent influx of Ca2+ acts as a critical second messenger, activating a multitude of downstream signaling molecules.[6]

dot

Caption: Simplified NMDA receptor calcium signaling cascade.

Conclusion

The tautomerism of the quinoxaline-2,3-dione core is a fundamental determinant of its biological activity. The predominance of the diketone tautomer appears to be essential for potent antagonism at AMPA and NMDA receptors, primarily through the formation of key hydrogen bond interactions within the receptor binding sites. A thorough understanding of the tautomeric preferences of this scaffold, facilitated by a combination of spectroscopic, computational, and pharmacological studies, is crucial for the rational design and development of novel and more effective this compound-based therapeutics for a range of neurological disorders. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative physiological characterization of a this compound non-NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons | PLOS One [journals.plos.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of Quinoxalinedione-Receptor Interactions: A Technical Guide

Introduction

Quinoxalinediones are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities.[1] They are particularly recognized as competitive antagonists of ionotropic glutamate (B1630785) receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[2] This technical guide provides an in-depth exploration of the in silico methodologies employed to characterize the interaction between quinoxalinedione derivatives and their primary receptor targets. By detailing computational and experimental protocols, presenting quantitative interaction data, and visualizing the associated workflows and signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The this compound Scaffold and its Targets

The quinoxaline (B1680401) scaffold's versatility allows for chemical modifications that can lead to potent and selective inhibitors of various protein targets.[3] Prominent derivatives such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) have been pivotal in understanding the physiological roles of their target receptors.[2][4]

The primary physiological targets for this compound derivatives are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors.[2] Additionally, certain derivatives have been shown to interact with the glycine (B1666218) co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor, another critical subtype of glutamate receptor.[2][5] Understanding these interactions at an atomic level is paramount for the rational design of novel therapeutics for various neurological disorders.[6]

Quantitative Data on this compound-Receptor Interactions

In silico and in vitro studies have generated a wealth of quantitative data that is essential for understanding the structure-activity relationships (SAR) of this compound derivatives. This data, including docking scores, binding energies, and inhibition constants, is crucial for lead optimization in drug discovery.

Docking Scores and Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[6] The scoring functions estimate the binding affinity, which can be correlated with experimental data.

| Compound/Derivative | Target Receptor | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

| 2,3-bis(3-nitrophenoxy)quinoxaline | DNA gyrase | -8.36 | - | [7] |

| Quinoxaline Derivative R6 | Asparginyl t-RNA synthetase | -66.609758 | - | [8] |

In Vitro Inhibitory Activity

Experimental assays provide crucial validation for computational predictions. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for the potency of a compound.

| Compound | Target Receptor/Cell Line | IC50 | Ki | Reference |

| CNQX | Kainate Receptor | - | 2.5 µM | [9] |

| CNQX | Quisqualate Receptor | - | 3.5 µM | [9] |

| CNQX | NMDA Receptor | - | 96 µM | [9] |

| Quinoxaline Derivative 8a | PARP-1 | 2.31 nM | - | [10][11] |

| Quinoxaline Derivative 5 | PARP-1 | 3.05 nM | - | [10][11] |

| Olaparib (Reference) | PARP-1 | 4.40 nM | - | [10][11] |

| Quinoxaline Derivative 5 | MDA-MB-436 (Breast Cancer) | 2.57 µM | - | [10][11] |

| Olaparib (Reference) | MDA-MB-436 (Breast Cancer) | 8.90 µM | - | [10][11] |

| PQ3a | COX-2 | 10.24 µM | - | [12] |

| PQ3a | COX-1 | 31.67 µM | - | [12] |

| Quinoxaline Derivative 4a | p38α MAP kinase | 0.042 µM | - | [13] |

| SB203580 (Reference) | p38α MAP kinase | 0.044 µM | - | [13] |

Anticonvulsant Activity

The in vivo efficacy of quinoxaline derivatives is often assessed through models such as pentylenetetrazol-induced seizures, with the effective dose (ED50) being a key parameter.

| Compound | ED50 (mg/kg) | Reference |

| Derivative 24 | 37.50 | [14] |

| Derivative 28 | 23.02 | [14] |

| Derivative 32 | 29.16 | [14] |

| Derivative 33 | 23.86 | [14] |

Experimental and Computational Protocols

A combined computational and experimental approach is essential for a thorough understanding of ligand-receptor interactions.[2]

In Silico Modeling Workflow

The following diagram illustrates a generalized workflow for performing molecular docking studies with this compound derivatives.[15]

Protocol 1: Molecular Docking

-

Receptor Preparation :

-

Obtain the crystal structure of the target receptor (e.g., AMPA receptor GluA2, PDB ID: 3KGC) from the Protein Data Bank (PDB).[2][6]

-

Remove water molecules and any co-crystallized ligands.[2]

-

Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMM36).[2]

-

Define the binding site (grid box) based on the location of the co-crystallized native ligand or through blind docking approaches.[2]

-

-

Ligand Preparation :

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the 3D structure using a suitable force field to obtain the most stable conformation.[3]

-

-

Docking Simulation :

-

Employ a docking program such as AutoDock, Discovery Studio, or VLife MDS.[3][6][8]

-

Use a search algorithm, like the Lamarckian genetic algorithm in AutoDock, to explore possible binding conformations.[6]

-